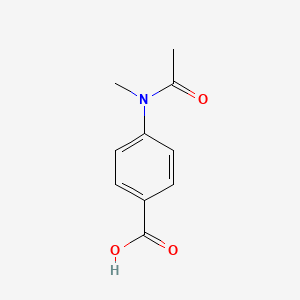

4-(N-Methylacetamido)benzoic acid

Description

4-(N-Methylacetamido)benzoic acid is a benzoic acid derivative featuring an N-methylacetamido substituent at the para position of the aromatic ring. This compound is of interest in pharmaceutical and materials science due to its hybrid structure, combining a carboxylic acid (for solubility and reactivity) with an acetamido group (for hydrogen bonding and steric effects).

Properties

IUPAC Name |

4-[acetyl(methyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11(2)9-5-3-8(4-6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHGIIWEXHFKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300673 | |

| Record name | 4-[acetyl(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26961-99-9 | |

| Record name | NSC138296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[acetyl(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methylacetamido)benzoic acid typically involves the acylation of 4-aminobenzoic acid with N-methylacetamide. The reaction is carried out in the presence of a suitable catalyst, such as an acid chloride or anhydride, under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-(N-Methylacetamido)benzoic acid can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time, ensuring optimal efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methylacetamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(N-Methylacetamido)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(N-Methylacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 4-(N-Methylacetamido)benzoic acid, differing in substituents, functional groups, or regiochemistry:

Physicochemical Properties

- Molecular Weight : The molecular weight ranges from 176.18 (4-[(N-Methylacetamido)methyl]benzoic acid) to 291.32 (4-(4-Methylbenzenesulfonamido)benzoic acid), reflecting differences in substituent complexity .

- Solubility : The carboxylic acid group in 4-(N-Methylacetamido)benzoic acid enhances aqueous solubility compared to its ester derivatives (e.g., Methyl 4-acetamido-2-hydroxybenzoate) .

Research Findings

- Crystal Packing : The sulfonamido derivative () exhibits intermolecular hydrogen bonding between the sulfonamido NH and carboxylic acid groups, stabilizing its crystal lattice .

- Regiochemical Impact : The position of substituents (e.g., para vs. ortho) significantly affects molecular interactions. For example, the hydroxyl group in Methyl 4-acetamido-2-hydroxybenzoate may enhance hydrogen-bonding networks compared to para-substituted analogs .

Biological Activity

4-(N-Methylacetamido)benzoic acid, also known as methyl 4-(N-methylacetamido)benzoate, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

4-(N-Methylacetamido)benzoic acid is characterized by its benzoic acid backbone with an N-methylacetamido group attached at the para position. Its chemical structure can be represented as follows:

This compound is soluble in water and organic solvents, which enhances its utility in various biological assays.

The biological activity of 4-(N-Methylacetamido)benzoic acid is primarily attributed to its interaction with specific molecular targets in the body. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as fibrinolysis and inflammation.

- Protein Binding : It interacts with proteins such as plasminogen, which plays a crucial role in blood clotting and breakdown.

Antifibrinolytic Activity

Research indicates that 4-(N-Methylacetamido)benzoic acid exhibits antifibrinolytic properties. It stabilizes blood clots by inhibiting the conversion of plasminogen to plasmin, thereby reducing fibrinolysis. This mechanism suggests potential applications in managing bleeding disorders.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is essential for combating oxidative stress in cells. Studies have shown that derivatives of benzoic acid can scavenge free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

Preliminary studies suggest that 4-(N-Methylacetamido)benzoic acid may possess antimicrobial properties. Its derivatives have been evaluated for their effectiveness against various bacterial strains, indicating potential use as an antibacterial agent .

Study on Antifibrinolytic Effects

In a controlled study, the effects of 4-(N-Methylacetamido)benzoic acid on clot stability were assessed. Results indicated a significant increase in clot formation time and stability compared to controls, supporting its use in clinical settings for patients with bleeding disorders.

Evaluation of Antioxidant Activity

A series of assays (DPPH, ABTS) were conducted to evaluate the antioxidant capacity of 4-(N-Methylacetamido)benzoic acid. The results showed a notable ability to reduce free radicals, suggesting its potential as a dietary supplement or therapeutic agent against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Tranexamic Acid | Plasminogen inhibition | Antifibrinolytic |

| Aminocaproic Acid | Plasminogen inhibition | Antifibrinolytic |

| 3-Chloro-4-methoxybenzoic Acid | Proteasome activation | Antioxidant |

This table illustrates how 4-(N-Methylacetamido)benzoic acid compares with other known compounds exhibiting similar biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.